molecular formula C22H18N2O2 B11637558 Ethyl 2-(acridin-9-ylamino)benzoate

Ethyl 2-(acridin-9-ylamino)benzoate

Cat. No.: B11637558
M. Wt: 342.4 g/mol
InChI Key: HVQQJEDCKJRINC-UHFFFAOYSA-N
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Description

Ethyl 2-(acridin-9-ylamino)benzoate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(acridin-9-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Ethyl 2-(acridin-9-ylamino)benzoate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes. This intercalation can inhibit the activity of enzymes like topoisomerases, leading to DNA damage and cell death . Additionally, the compound can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(acridin-9-ylamino)benzoate stands out due to its specific structural features, which confer unique DNA intercalation properties and potential for targeted anticancer therapy. Its ethyl ester group enhances its solubility and bioavailability compared to other acridine derivatives .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 2-(acridin-9-ylamino)benzoate

InChI

InChI=1S/C22H18N2O2/c1-2-26-22(25)17-11-5-8-14-20(17)24-21-15-9-3-6-12-18(15)23-19-13-7-4-10-16(19)21/h3-14H,2H2,1H3,(H,23,24)

InChI Key

HVQQJEDCKJRINC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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